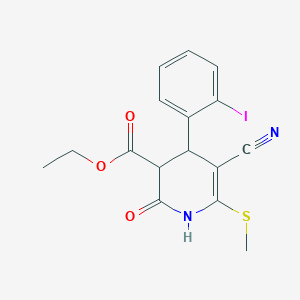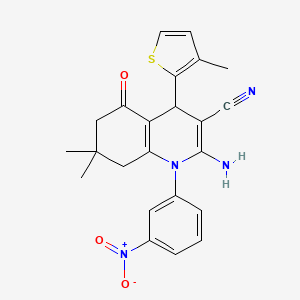![molecular formula C25H31N3OS B11538006 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11538006.png)
3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-benzylpiperidine with a suitable aldehyde or ketone, followed by cyclization with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles.
Scientific Research Applications
3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to bind to and inhibit essential enzymes in bacterial cells . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
Uniqueness
3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H31N3OS |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C25H31N3OS/c1-25(2,3)22-11-9-21(10-12-22)23-26-28(24(30)29-23)18-27-15-13-20(14-16-27)17-19-7-5-4-6-8-19/h4-12,20H,13-18H2,1-3H3 |
InChI Key |
PROWRXNJFRKDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11537956.png)

![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)


![N-(2-bromo-4-methylphenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11537990.png)
![4-bromo-2-chloro-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537996.png)
![2-[3-(4-Fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11538002.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11538005.png)
![N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11538013.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-chloroaniline}](/img/structure/B11538024.png)
